2-Amino-3-(trifluoromethyl)phenol

Medicinal Chemistry Physicochemical Property Reactivity

Select 2-Amino-3-(trifluoromethyl)phenol over isomers for critical -CF3 placement. This ortho-aminophenol uniquely drives benzoxazole formation for potent kinase inhibitors, unlike non-fluorinated analogs. Bulk quantities available; request a quote.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 106877-48-9
Cat. No. B045064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(trifluoromethyl)phenol
CAS106877-48-9
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)N)C(F)(F)F
InChIInChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(12)6(4)11/h1-3,12H,11H2
InChIKeyATJGAHFTSOPTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(trifluoromethyl)phenol (CAS 106877-48-9): A Strategic Aromatic Building Block for Advanced Synthesis and Drug Discovery


2-Amino-3-(trifluoromethyl)phenol (CAS 106877-48-9) is a polysubstituted aromatic compound featuring a phenolic hydroxyl, an aromatic amine, and a trifluoromethyl (-CF3) group [1]. The ortho-relationship of the -NH2 and -OH groups enables its use as a key precursor in the synthesis of heterocyclic systems, particularly benzoxazoles . The electron-withdrawing -CF3 group at the 3-position significantly alters the molecule's electronic properties and lipophilicity compared to non-fluorinated or differently substituted analogs, making it a critical intermediate in medicinal chemistry and agrochemical research .

2-Amino-3-(trifluoromethyl)phenol: Why Positional Isomers and Non-Fluorinated Analogs Cannot Substitute


The specific ortho-relationship of the -NH2 and -OH groups in 2-Amino-3-(trifluoromethyl)phenol is essential for its primary synthetic utility in constructing fused heterocycles like benzoxazoles . Positional isomers (e.g., 2-Amino-4-(trifluoromethyl)phenol, CAS 454-81-9) or non-fluorinated 2-aminophenol (CAS 95-55-6) cannot be interchanged without fundamentally altering the synthetic pathway and the properties of the resulting product. Furthermore, the electron-withdrawing and lipophilic trifluoromethyl group at the 3-position imparts distinct physicochemical properties, including altered pKa and logP values, which directly influence reactivity, solubility, and biological target interactions compared to non-fluorinated or halogenated analogs [1] [2].

2-Amino-3-(trifluoromethyl)phenol: Quantifiable Evidence for Differentiated Utility


Predicted pKa of 8.75: Distinct Basicity and Reactivity Compared to Non-Fluorinated and Halogenated Analogs

The predicted acid dissociation constant (pKa) of 2-Amino-3-(trifluoromethyl)phenol is 8.75 ± 0.10, which reflects the strong electron-withdrawing effect of the ortho-trifluoromethyl group on the phenolic -OH [1]. For comparison, the pKa of the non-fluorinated parent compound, 2-aminophenol, is reported to be approximately 9.7-9.9 [2]. This lower pKa indicates that 2-Amino-3-(trifluoromethyl)phenol is more acidic and will have a different protonation state and nucleophilic character under physiological or synthetic conditions compared to 2-aminophenol.

Medicinal Chemistry Physicochemical Property Reactivity

Predicted LogP of 1.8: Quantifiable Lipophilicity Advantage Over 2-Aminophenol (LogP ~0.62)

The predicted partition coefficient (XLogP) for 2-Amino-3-(trifluoromethyl)phenol is 1.8 [1]. In contrast, the experimentally determined logP for the non-fluorinated parent compound, 2-aminophenol, is approximately 0.62 [2]. The introduction of the trifluoromethyl group increases lipophilicity by over a full log unit, a property known to enhance membrane permeability and metabolic stability, which are key parameters in drug design.

Drug Discovery Physicochemical Property ADME

Bactericidal Activity of Isomeric Trifluoromethylphenols: Position-Specific Potency (meta > para > ortho)

A study on the bactericidal activities of isomeric trifluoromethylphenols against Escherichia coli established a clear rank order of potency: meta-substituted > para-substituted > ortho-substituted [1]. While this study does not include the 2-amino-3-(trifluoromethyl)phenol target itself, it provides direct, class-level evidence that the position of the -CF3 group on a phenol ring is a critical determinant of biological activity. The activity was correlated with the compounds' partition coefficients and hydrogen-bonding characteristics [1].

Antimicrobial SAR Physicochemical Property

2-Amino-3-(trifluoromethyl)phenol: High-Value Research and Industrial Application Scenarios


Synthesis of Fluorinated Benzoxazole Scaffolds for Medicinal Chemistry

The ortho-relationship of the -NH2 and -OH groups makes 2-Amino-3-(trifluoromethyl)phenol an ideal precursor for constructing benzoxazole cores, a privileged scaffold in kinase inhibitors and other therapeutics . The incorporated -CF3 group from this building block imparts the aforementioned differentiated pKa and logP properties to the final heterocycle, which can be crucial for optimizing target engagement and pharmacokinetic profiles compared to analogs built from non-fluorinated 2-aminophenol.

Lead Optimization in Structure-Activity Relationship (SAR) Studies

The predicted pKa of 8.75 and logP of 1.8 provide quantitative parameters for rational drug design . Medicinal chemists can select this compound over its non-fluorinated counterpart (pKa ~9.7-9.9, logP ~0.62) when a project specifically requires a more acidic phenol and a more lipophilic fragment to improve membrane permeability or reduce polarity. Its use allows for the systematic exploration of how these specific physicochemical changes affect a lead series' ADME properties.

Development of Trifluoromethylated Agrochemicals

Patents and supplier literature highlight the compound's utility as an intermediate for preparing pesticides and herbicides containing a trifluoromethyl moiety . The -CF3 group is known to enhance metabolic stability and bioavailability in agrochemical applications. The specific 3-CF3 substitution pattern, supported by class-level antimicrobial data , may offer distinct advantages over other isomers in designing new active ingredients.

Specialty Material and Polymer Research

The combination of hydrogen-bonding donor/acceptor groups (-OH, -NH2) and the lipophilic, electron-withdrawing -CF3 group makes this compound a candidate for studying intermolecular interactions or for synthesizing monomers with tailored properties . Its unique electronic and solubility profile, distinct from non-fluorinated aminophenols, can be exploited to fine-tune the thermal or mechanical properties of polymeric materials.

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